![molecular formula C8H14O3S B12532557 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid CAS No. 656241-05-3](/img/structure/B12532557.png)
2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid is a chemical compound with the molecular formula C7H10O5S and a molecular weight of 206.22 g/mol . This compound is characterized by the presence of an acetylsulfanyl group attached to a methylbutanoic acid backbone. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid typically involves the reaction of a suitable precursor with acetyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalyst/Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(Acetylsulfanyl)methyl]butanedioic acid: Similar structure but with an additional carboxyl group.
2-[(Acetylsulfanyl)methyl]-3-phenylacrylate: Contains a phenyl group and an acrylate moiety.
Uniqueness
2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetylsulfanyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
656241-05-3 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2-(acetylsulfanylmethyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H14O3S/c1-4-8(3,7(10)11)5-12-6(2)9/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
WQOGCQBCMFJGTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CSC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)

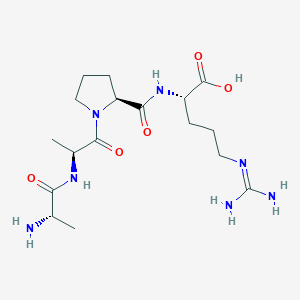
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
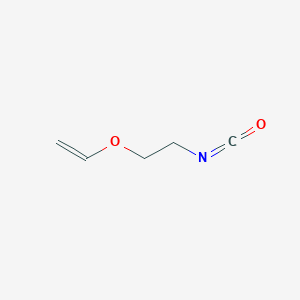
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
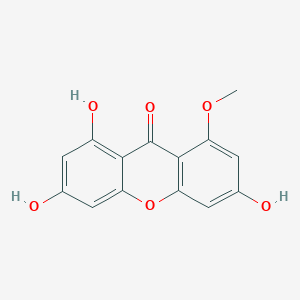
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
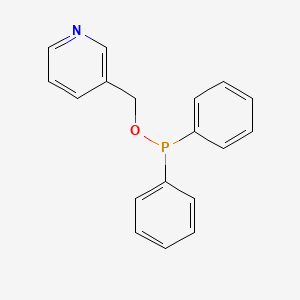
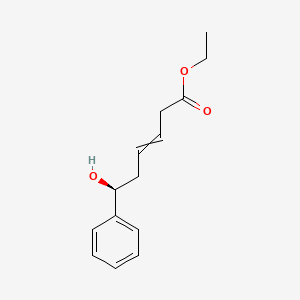
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
